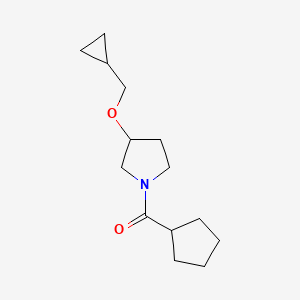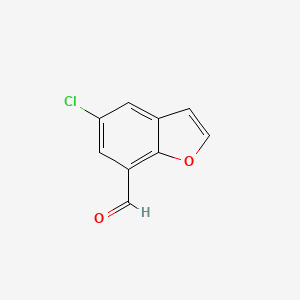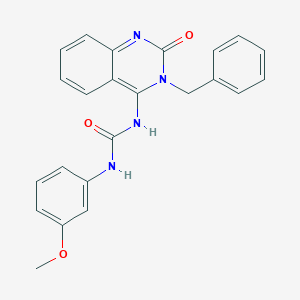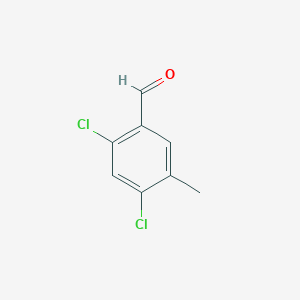![molecular formula C11H13N3 B2995615 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine CAS No. 1354953-78-8](/img/structure/B2995615.png)
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of “1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine” is characterized by an imidazole ring attached to a phenyl group and an ethan-1-amine group . The InChI code for this compound is 1S/C11H10N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-8H,1H3 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine”, organized into distinct sections:
Anticancer Applications
The compound has been studied for its potential as an EGFR inhibitor with applications in anticancer therapy. EGFR enzymes are critical in cell cycle regulation, making them a target for cancer drug development .
Antifungal Activity
Research has shown that certain derivatives exhibit significant anti-Candida albicans activity, with potency comparable to established antifungal drugs like miconazole and much greater than fluconazole .
Broad-Spectrum Antimicrobial Potential
Imidazole derivatives have demonstrated a wide range of biological activities, including antibacterial , antimycobacterial , and antiviral properties. They have been tested against various pathogens like S. aureus, B. subtilis, and E. coli .
Anti-inflammatory and Analgesic Effects
These compounds have also been associated with anti-inflammatory and analgesic effects, which could be beneficial in the treatment of conditions involving inflammation and pain .
Antidiabetic Properties
Some studies suggest that imidazole derivatives may possess antidiabetic properties, offering potential therapeutic applications for managing diabetes .
Antioxidant Activity
The antioxidant properties of these compounds could make them useful in combating oxidative stress-related diseases .
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have shown effectiveness against parasitic infections, displaying anti-amoebic and antihelmintic activities .
Ulcerogenic Activity
Research indicates potential applications in treating ulcers due to the ulcerogenic activity of these compounds .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
1-(3-imidazol-1-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-3-2-4-11(7-10)14-6-5-13-8-14/h2-9H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPMKBMVQBDDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)

![N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide](/img/structure/B2995534.png)
![N-[2-(2-Oxo-3H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2995535.png)
![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)
![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)

![Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate](/img/structure/B2995541.png)




![tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2995553.png)